molecular formula C27H23NO7 B2862079 (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951944-62-0

(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2862079
CAS RN: 951944-62-0
M. Wt: 473.481
InChI Key: YQNFZFNBKPMGBU-MSXFZWOLSA-N
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Description

(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C27H23NO7 and its molecular weight is 473.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Insights

The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including structures related to the specified compound, has been achieved through a tandem oxidative aminocarbonylation-cyclization process. This method, utilizing catalytic amounts of PdI2 with KI in N,N-dimethylacetamide, shows significant stereoselectivity, favoring the formation of Z isomers. The configurations of these isomers were confirmed via X-ray diffraction analysis, indicating the potential for precise structural control in the synthesis of complex benzofuroxazin derivatives (Gabriele et al., 2006).

Anticancer and Antibacterial Properties

A large library of 2,3-dihydro-1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazine derivatives was created via water-mediated one-pot Mannich type condensation. These derivatives were evaluated for their cytotoxicity against human cancer cell lines and showed promising results, particularly against ovarian and lung cancer cell lines. Additionally, some derivatives exhibited broad-spectrum antibacterial activity, highlighting their potential as both anticancer agents and antibacterial compounds (Botla et al., 2017).

Advanced Material Applications

Research into fully bio-based benzoxazine monomers, derived from compounds like guaiacol and stearylamine, has demonstrated their effectiveness in copolymerization processes, resulting in resins with enhanced thermal properties. This indicates the suitability of benzofuroxazin derivatives for developing new materials with desirable characteristics for various industrial applications (Wang et al., 2012).

Enhanced Polymer Properties

The development of novel thermosetting systems based on multi-functional benzoxazines shows improved thermal, viscoelastic, and mechanical properties compared to conventional polybenzoxazine materials. These advancements suggest the potential of benzofuroxazin derivatives in creating high-performance polymers suitable for demanding applications (Gilbert et al., 2018).

properties

IUPAC Name

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO7/c1-30-22-5-3-4-16(26(22)31-2)12-24-25(29)18-7-9-20-19(27(18)35-24)14-28(15-34-20)17-6-8-21-23(13-17)33-11-10-32-21/h3-9,12-13H,10-11,14-15H2,1-2H3/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNFZFNBKPMGBU-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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